molecular formula C12H15NO B8698196 3-(1-methyl-1H-indol-2-yl)propan-1-ol

3-(1-methyl-1H-indol-2-yl)propan-1-ol

Cat. No.: B8698196
M. Wt: 189.25 g/mol
InChI Key: MQYPCMZEPMNLOZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-2-yl)propan-1-ol is a substituted indole derivative featuring a 1-methyl group on the indole nitrogen and a propan-1-ol chain attached to the indole’s 2-position.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(1-methylindol-2-yl)propan-1-ol

InChI

InChI=1S/C12H15NO/c1-13-11(6-4-8-14)9-10-5-2-3-7-12(10)13/h2-3,5,7,9,14H,4,6,8H2,1H3

InChI Key

MQYPCMZEPMNLOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Structural Differences
Compound Name Indole Substitution Functional Group Key Structural Features CAS/Reference
3-(1-Methyl-1H-indol-2-yl)propan-1-ol 2-position Propan-1-ol 1-methylindole, hydroxyl at terminal carbon Not explicitly listed
3-(1H-Indol-3-yl)propan-1-ol 3-position Propan-1-ol No methyl group on indole nitrogen 3569-21-9
1-(1H-Indol-3-yloxy)propan-2-ol 3-position Propan-2-ol ether Ether linkage, 1,2-propanediol moiety Al-Massarani et al.
(E)-3-(1-Methyl-1H-indol-2-yl)-1-phenylprop-2-en-1-one 2-position α,β-unsaturated ketone 1-methylindole, conjugated ketone, phenyl group
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate 2-position Ester Branched ester chain, 1-methylindole 74120-22-2
Analysis
  • Substitution Position : Unlike 3-(1H-Indol-3-yl)propan-1-ol (indole-3 substitution), the target compound’s indole-2 substitution may confer distinct electronic and steric properties, influencing reactivity and biological interactions .
  • Functional Groups: The propan-1-ol group enhances hydrophilicity compared to ether-linked (e.g., 1-(1H-Indol-3-yloxy)propan-2-ol) or ester-containing analogs (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) .
  • Methyl Group : The 1-methyl group on the indole nitrogen may improve metabolic stability relative to unmethylated analogs like 3-(1H-Indol-3-yl)propan-1-ol .
Reactivity
  • The hydroxyl group in this compound allows for derivatization (e.g., esterification, etherification), contrasting with ketone or ester analogs that may undergo reduction or hydrolysis .

Physicochemical Properties

Key Data
Property This compound (Predicted) 3-(1H-Indol-3-yl)propan-1-ol 1-(1H-Indol-3-yloxy)propan-2-ol
Molecular Weight ~189.24 g/mol 175.23 g/mol 206.24 g/mol
LogP (Lipophilicity) ~1.8 (moderate) ~1.5 ~1.2 (due to ether linkage)
Solubility Moderate in polar solvents High in alcohols High in DMSO, methanol
Insights
  • The 1-methyl group slightly increases lipophilicity compared to unmethylated analogs.
  • Ether-linked derivatives (e.g., 1-(1H-Indol-3-yloxy)propan-2-ol) exhibit lower LogP due to the polar ether oxygen .
Activity Trends
  • Anticancer Potential: Analogous compounds like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one show anticancer activity via kinase inhibition, suggesting the target compound’s propanol chain may offer alternative binding modes .
  • Neuroactive Potential: Indole-propanol derivatives (e.g., (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol) interact with serotonin receptors, hinting at CNS applications .
Toxicity
  • Esters (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) show higher acute toxicity (oral LD50 Category 4) compared to alcohols, which are generally safer .

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